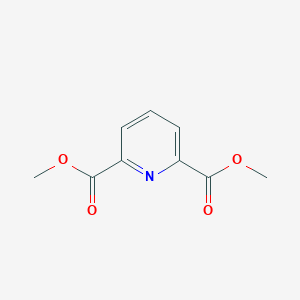








|
REACTION_CXSMILES
|
[N:1]1[C:6]([C:7](OC)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:11]([O:13][CH3:14])=[O:12].[BH4-].[Na+]>CO.O1CCCC1>[OH:8][CH2:7][C:6]1[N:1]=[C:2]([C:11]([O:13][CH3:14])=[O:12])[CH:3]=[CH:4][CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve and while the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with 10% citric acid (160 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for another 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a white solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solid was heated
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve in ethyl acetate (100 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 hours at room temperature
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=CC(=N1)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 44.5 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |